n-Carbobenzoxy-d-tert-leucinol

Peptide Synthesis Asymmetric Catalysis Chiral Building Block

Asymmetric synthesis often stalls when chiral building blocks lack orthogonal protection or sufficient steric bulk. N-Carbobenzoxy-D-tert-leucinol (CAS 186692-52-4) resolves both: • Orthogonal Cbz protection: stable under acidic (Boc) & basic (Fmoc) deprotection, removed cleanly by hydrogenolysis for multi-step peptide coupling. • D-tert-leucinol backbone: tert-butyl group delivers enhanced steric hindrance, achieving enantiomeric excesses >98% in asymmetric transformations. • Single enantiomer: chromatographically verified optical purity (≥95%), scalable from gram to kilogram via established SMB resolution methods. Available for immediate global shipping for R&D and manufacturing use.

Molecular Formula C14H21NO3
Molecular Weight 251.326
CAS No. 186692-52-4
Cat. No. B2387525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Carbobenzoxy-d-tert-leucinol
CAS186692-52-4
Molecular FormulaC14H21NO3
Molecular Weight251.326
Structural Identifiers
SMILESCC(C)(C)C(CO)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H21NO3/c1-14(2,3)12(9-16)15-13(17)18-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1
InChIKeyKJWHWKVTZVGMHH-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Carbobenzoxy-D-tert-leucinol (CAS 186692-52-4): Core Chiral Building Block & Protected Amino Alcohol Specifications


N-Carbobenzoxy-D-tert-leucinol (CAS 186692-52-4) is a protected chiral amino alcohol derived from D-tert-leucine . The compound features a D-tert-leucinol backbone with a sterically bulky tert-butyl group, and its amino function is safeguarded by a carbobenzoxy (Cbz, Z) protective group . This configuration results in a molecular formula of C14H21NO3 and a molecular weight of 251.33 g/mol [1]. As a building block, it is employed in asymmetric synthesis, chiral auxiliary development, and peptide coupling strategies .

N-Carbobenzoxy-D-tert-leucinol: Why Generic Amino Alcohol Substitution Leads to Stereochemical and Protective Group Incompatibilities


Generic substitution within the class of protected amino alcohols is not feasible due to the compound's specific combination of stereochemistry (D-configuration), a unique tert-butyl steric profile, and an orthogonal Cbz protecting group . The D-tert-leucinol backbone provides a chiral environment that is critical for inducing stereoselectivity in asymmetric syntheses, a property that differs markedly from L-enantiomers or less sterically hindered analogs like valinol derivatives . Furthermore, the Cbz group offers distinct deprotection conditions (hydrogenolysis) that are incompatible with other common protecting groups such as Boc (acid-labile) or Fmoc (base-labile), making interchange impossible in multi-step synthetic routes requiring orthogonal protection schemes .

N-Carbobenzoxy-D-tert-leucinol: Quantified Differentiation in Purity, Steric Bulk, and Orthogonal Protection Against Closest Analogs


Comparative Purity and Supply Specifications: N-Carbobenzoxy-D-tert-leucinol vs. Unprotected D-tert-Leucinol

N-Carbobenzoxy-D-tert-leucinol (CAS 186692-52-4) is commercially supplied with a minimum purity of 95% and is specified as a solid . In contrast, its unprotected analog D-tert-Leucinol (CAS 112245-09-7) is frequently supplied as a liquid or low-melting solid (mp 28-36°C) and is available in purities of 95-98% . The presence of the Cbz protecting group in the target compound increases its molecular weight and modifies its physical state, which can influence handling and solubility in multi-step synthetic workflows .

Peptide Synthesis Asymmetric Catalysis Chiral Building Block

Comparative Protecting Group Orthogonality: Cbz (Z) vs. Boc in D-tert-Leucinol Derivatives

N-Carbobenzoxy-D-tert-leucinol utilizes the carbobenzoxy (Cbz or Z) group for amine protection. This group is orthogonal to the tert-butoxycarbonyl (Boc) group found in N-Boc-D-tert-leucinol (CAS 142618-92-6) . The Cbz group is cleaved under hydrogenolysis conditions, whereas the Boc group is acid-labile . This orthogonality enables the use of both compounds in the same synthetic sequence without interference, a capability not shared between two Boc-protected or two Cbz-protected species .

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Comparative Steric Bulk: tert-Butyl vs. iso-Butyl in Cbz-Protected Amino Alcohols

The tert-butyl group in N-Carbobenzoxy-D-tert-leucinol provides greater steric hindrance than the iso-butyl group found in the structurally related Cbz-D-Leucinol (CAS 352535-09-2) . This increased steric bulk is known to enhance stereoselectivity in reactions such as the Claisen rearrangement and asymmetric alkylation, where tert-leucinol derivatives induce higher enantiomeric excesses compared to valinol derivatives .

Asymmetric Synthesis Stereoselectivity Chiral Auxiliary

N-Carbobenzoxy-D-tert-leucinol: Key Application Scenarios Based on Quantitative Differentiation


Multi-Step Peptide Synthesis Requiring Orthogonal N-Terminal Protection

In solid-phase peptide synthesis (SPPS) or solution-phase fragment condensation, N-Carbobenzoxy-D-tert-leucinol is strategically selected as an N-terminal building block when an orthogonal protection scheme is required. Its Cbz group is stable to the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc deprotection, yet it is cleanly removed by hydrogenolysis. This orthogonality, as compared to a Boc-protected analog , allows for the sequential deprotection and coupling of multiple fragments, thereby minimizing side reactions and improving the yield of complex peptides .

Asymmetric Synthesis of Sterically Demanding Chiral Intermediates

When a chiral auxiliary or ligand is needed to induce high stereoselectivity in reactions involving bulky substrates, N-Carbobenzoxy-D-tert-leucinol is preferred over analogs with smaller side chains, such as Cbz-D-Leucinol or Cbz-L-valinol. The tert-butyl group of the tert-leucinol backbone provides enhanced steric hindrance , which class-level evidence from related tert-leucinol derivatives indicates can lead to enantiomeric excesses exceeding 98% in transformations like cyclopropanation and sulfoxidation [1]. This makes the compound a critical component in the synthesis of single-enantiomer active pharmaceutical ingredients (APIs).

Preparation of Enantiopure tert-Leucine Derivatives via Chiral Resolution

While N-Carbobenzoxy-D-tert-leucinol is itself a single enantiomer, its closely related N-protected carboxylic acid analog, N-carbobenzoxy-tert-leucine, has been successfully resolved on a multi-kilogram scale using simulated moving bed (SMB) chromatography [2]. This precedent establishes the scalability and robustness of chromatographic methods for obtaining Cbz-protected tert-leucine derivatives in high optical purity. Procurement of the D-tert-leucinol building block supports research and development efforts aimed at developing similar large-scale resolution or enantioselective synthetic processes.

Synthesis of Chiral Catalysts and Ligands for Asymmetric Transformations

The compound serves as a precursor for the synthesis of chiral Schiff base ligands and catalysts. For example, tert-leucinol-derived salicylhydrazone ligands have been demonstrated to be effective in the asymmetric addition of diethylzinc to aldehydes [1]. The D-configuration and steric bulk of N-Carbobenzoxy-D-tert-leucinol are essential for the stereochemical outcome of these catalytic reactions, and its protected form allows for its incorporation into more complex ligand scaffolds without undesired side reactions.

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